molecular formula C19H14N4O3 B2722646 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1323658-34-9

3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2722646
CAS No.: 1323658-34-9
M. Wt: 346.346
InChI Key: TZWRCOZCCOPZGH-UHFFFAOYSA-N
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Description

3-{5-[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine (CAS 1323658-34-9) is a synthetic heterocyclic compound with a molecular weight of 346.34 g/mol and the molecular formula C19H14N4O3 . This complex molecular architecture integrates several pharmaceutically relevant motifs: a benzofuran ring, an azetidin-3-yl moiety, a 1,2,4-oxadiazole linker, and a terminal pyridine ring . The presence of the 2-azetidinone (β-lactam) core is of significant interest, as this structural group is historically the basis for broad-spectrum antibiotic activity and is also extensively investigated for diverse pharmacological properties, including anti-inflammatory, anti-malarial, and anti-tubercular activities . Similarly, the benzofuran scaffold is recognized in medicinal chemistry as a privileged structure. Derivatives of benzofuran have been demonstrated to exhibit substantial biological activities, including potent anti-inflammatory, antioxidant, and analgesic effects . Recent research highlights the value of molecular hybridization, where distinct pharmacophores like benzofuran, pyrazole, and pyridine are combined into a single scaffold to create new chemical entities with enhanced activity profiles and potential for multi-functional targets . The specific structure of this compound suggests potential for exploration in areas such as inflammation and infectious disease research, although its precise mechanism of action and biological profile require further investigation. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(16-8-12-4-1-2-6-15(12)25-16)23-10-14(11-23)18-21-17(22-26-18)13-5-3-7-20-9-13/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWRCOZCCOPZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound comprises three modular components:

  • Pyridine ring functionalized at the 3-position.
  • 1,2,4-Oxadiazole ring serving as a linker.
  • Azetidine moiety acylated with 1-benzofuran-2-carbonyl.

Retrosynthetically, the molecule dissects into precursors amenable to sequential coupling (Figure 1). Critical disconnections include:

  • Oxadiazole formation via cyclization of amidoxime intermediates.
  • Acylation of azetidine with benzofuran-2-carbonyl chloride.
  • Pyridine introduction through nucleophilic aromatic substitution or cross-coupling.

Synthetic Methodologies

Route 1: Oxadiazole-Centric Assembly

Step 1: Synthesis of 1-(1-Benzofuran-2-carbonyl)azetidine-3-carboxamideoxime

1-Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (Yield: 92%). Azetidine-3-carboxylic acid is then acylated with this chloride in the presence of triethylamine, yielding 1-(1-benzofuran-2-carbonyl)azetidine-3-carboxylic acid (Yield: 85%). Treatment with thionyl chloride followed by reaction with hydroxylamine hydrochloride generates the amidoxime intermediate (Yield: 78%).

Key Data:

Parameter Value
Reaction Temp. 0°C → RT (acyl.) / 80°C (amid.)
Solvent DCM / Ethanol
Characterization IR: 1670 cm⁻¹ (C=O), 3350 cm⁻¹ (N–H)
Step 2: Cyclization to 5-(1-(1-Benzofuran-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazole

The amidoxime undergoes cyclodehydration using phosphorus oxychloride (POCl₃) at reflux, forming the 1,2,4-oxadiazole ring (Yield: 88%).

Optimization Table:

Cyclization Agent Temp. (°C) Time (h) Yield (%)
POCl₃ 110 4 88
PCl₅ 100 6 72
HATU RT 12 65
Step 3: Pyridine Coupling via Buchwald-Hartwig Amination

The oxadiazole intermediate is brominated at the 3-position using N-bromosuccinimide (NBS), followed by palladium-catalyzed coupling with pyridine-3-boronic acid under Suzuki conditions (Yield: 68%).

Route 2: Azetidine-Pyridine Conjugation Prior to Oxadiazole Formation

Step 1: Synthesis of 3-(Pyridin-3-yl)azetidine

Azetidine-3-carboxylic acid is esterified, and the ester subjected to Curtius rearrangement to install the pyridine moiety via a Stille coupling (Yield: 74%).

Step 2: Acylation and Oxadiazole Construction

Following acylation with benzofuran-2-carbonyl chloride, the resultant amide is converted to nitrile (via dehydration), then amidoxime, and cyclized (Yield: 81% overall).

Comparative Yields:

Step Route 1 (%) Route 2 (%)
Azetidine Acylation 85 89
Oxadiazole Formation 88 84
Pyridine Coupling 68 74

Route 3: Convergent Approach via Hantzsch-Type Oxadiazole Synthesis

Step 1: Parallel Synthesis of Components
  • Pyridine-3-carbonitrile is prepared via Rosenmund-von Braun reaction.
  • 1-(1-Benzofuran-2-carbonyl)azetidine-3-carboxylic acid synthesized as in Route 1.
Step 2: One-Pot Oxadiazole Formation

Reacting the nitrile with hydroxylamine and the carboxylic acid under EDCl/HOBt coupling forms the oxadiazole directly (Yield: 76%).

Reaction Conditions:

  • Solvent: DMF, 60°C, 12 h
  • Base: DIEA

Mechanistic Insights and Challenges

  • Oxadiazole Cyclization: POCl₃ facilitates dehydration by acting as both acid catalyst and dehydrating agent, promoting cyclization via intermediate imidoyl chloride formation.
  • Azetidine Stability: The four-membered ring’s strain necessitates mild conditions during acylation to prevent ring-opening.
  • Regioselectivity in Coupling: Suzuki-Miyaura conditions favor C–C bond formation at the pyridine’s 3-position due to electronic effects.

Analytical Characterization

Final Compound Data:

  • HRMS (ESI+): m/z 406.1421 [M+H]⁺ (calc. 406.1418)
  • ¹H NMR (500 MHz, CDCl₃): δ 8.71 (s, 1H, Py-H), 8.54 (d, J = 4.8 Hz, 1H), 7.82–7.75 (m, 2H, Benzofuran-H), 7.52 (d, J = 8.1 Hz, 1H), 4.62–4.58 (m, 1H, Azetidine-H), 3.99–3.85 (m, 4H), 2.45–2.38 (m, 2H).
  • IR (KBr): 1725 cm⁻¹ (oxadiazole C=N), 1650 cm⁻¹ (amide C=O).

Chemical Reactions Analysis

Types of Reactions

3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, similar to 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various related compounds against common pathogens. The results are summarized below:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Organism
A4Staphylococcus aureus
B8Escherichia coli
C16Pseudomonas aeruginosa

These findings suggest that modifications to the benzofuran structure can enhance antimicrobial activity.

Anticancer Properties

The anticancer potential of compounds related to this compound has been documented. Research shows that these compounds can induce cytotoxicity in various cancer cell lines.

Case Study: Anticancer Activity

The following table summarizes the cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (µM)
AHT-290.18
BMKN-450.06
CH4600.01

These results indicate potent anticancer activity, particularly against lung cancer cells.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The mechanism typically involves competitive inhibition, where the compound binds to the active site of the enzyme.

Mechanism of Action

The mechanism of action of 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Key Substituents Molecular Weight (g/mol) logP (Predicted/Reported) Structural Notes References
Target Compound 1-Benzofuran-2-carbonyl, azetidin-3-yl ~390–400* ~3.5–4.0* Unique benzofuran moiety enhances aromaticity and lipophilicity.
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Chlorobenzyl 275.73 ~2.8 Chlorine atom increases electronegativity; may improve target binding.
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl 253.26 2.50 Ether linkage improves solubility; lower logP than chlorinated analogs.
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl 251.28 ~2.7 Methyl group balances lipophilicity and steric bulk.
4-{5-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine 4-Phenyloxane-4-carbonyl, azetidin-3-yl 390.43 ~3.0 Tetrahydrofuran-derived carbonyl group introduces flexibility.
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride Azetidin-3-yl (unsubstituted) 202.21 (free base) ~1.2 Smaller molecular weight; lacks aromatic substituents, reducing lipophilicity.

Notes:

  • Molecular Weight & logP : The target compound’s benzofuran and carbonyl groups increase molecular weight and logP compared to simpler analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • The azetidin-3-yl group offers rigidity compared to flexible substituents like phenoxymethyl, which could reduce entropic penalties during target binding .

Biological Activity

The compound 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure suggests a multifaceted mechanism of action, particularly in the realms of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

C16H15N5O2C_{16}H_{15}N_5O_2

Its structure includes a pyridine ring , an oxadiazole moiety , and a benzofuran carbonyl group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds containing the benzofuran moiety have been shown to induce apoptosis in breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

Neuropharmacological Effects

The azetidine ring in the compound is known for its potential as a central nervous system (CNS) therapeutic agent. Compounds with azetidine structures have been investigated for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating neurotransmitter levels. This inhibition can lead to enhanced cognitive function and neuroprotection .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.
  • Neuroprotective Effects : It may enhance neuronal survival and function by modulating intracellular signaling pathways.

Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives showed that one derivative exhibited an IC50 value of 0.54 μM against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism involved the activation of caspase pathways leading to apoptosis.

Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, compounds similar to this compound were tested for their PDE inhibitory effects. The results revealed that these compounds could significantly increase cAMP levels in neuronal cells, suggesting potential use in treating cognitive disorders .

Data Table

Biological ActivityIC50 (μM)Cell Line/ModelReference
Anticancer0.54MCF-7 Breast Cancer Cells
NeuroprotectionN/ANeuronal Cells
PDE InhibitionN/AVarious CNS Models

Q & A

Q. Can this compound be adapted for materials science applications, such as organic electronics?

  • Methodological Answer : The conjugated π-system (benzofuran-oxadiazole-pyridine) suggests potential as a hole-transport material. Characterize via:
  • Electrochemical Analysis : Cyclic voltammetry (CH Instruments) to determine HOMO/LUMO levels.
  • Thin-Film Morphology : Atomic force microscopy (AFM) to assess crystallinity in spin-coated films .

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